molecular formula C17H14N2O3S B3598220 N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)furan-2-carboxamide

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)furan-2-carboxamide

Cat. No.: B3598220
M. Wt: 326.4 g/mol
InChI Key: LPXSJVYJVOSEMK-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)furan-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a carbamoyl group, a methyl group, and a phenyl group, along with a furan ring substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base . The thiophene ring can be synthesized through condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Suzuki–Miyaura coupling reaction for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene or furan derivatives.

Scientific Research Applications

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)furan-2-carboxamide is unique due to its combined thiophene and furan structures, which provide a distinct set of chemical and biological properties

Properties

IUPAC Name

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-10-13(11-6-3-2-4-7-11)14(15(18)20)17(23-10)19-16(21)12-8-5-9-22-12/h2-9H,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXSJVYJVOSEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2=CC=CO2)C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)furan-2-carboxamide
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N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)furan-2-carboxamide
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N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)furan-2-carboxamide
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N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)furan-2-carboxamide

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